molecular formula C13H13ClN2O B7538950 7-chloro-N,N,2-trimethylquinoline-3-carboxamide

7-chloro-N,N,2-trimethylquinoline-3-carboxamide

Cat. No. B7538950
M. Wt: 248.71 g/mol
InChI Key: UAGVPMBRJLJQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N,N,2-trimethylquinoline-3-carboxamide, also known as CTK3, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinoline carboxamides and has been studied extensively for its potential use in various fields of medicine.

Mechanism of Action

The mechanism of action of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. In addition, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for scientific research. However, one of the limitations of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 7-chloro-N,N,2-trimethylquinoline-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Lastly, there is a need for further research on the pharmacokinetics and pharmacodynamics of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide involves the reaction of 7-chloroquinoline-3-carboxylic acid with N,N,2-trimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure 7-chloro-N,N,2-trimethylquinoline-3-carboxamide.

Scientific Research Applications

7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been studied for its potential use as a therapeutic agent in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to protect neurons from damage and improve cognitive function. In inflammation research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

7-chloro-N,N,2-trimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8-11(13(17)16(2)3)6-9-4-5-10(14)7-12(9)15-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGVPMBRJLJQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N,N,2-trimethylquinoline-3-carboxamide

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